2-(Pyrrolidin-1-yl)pyridin-3-ol
Description
2-(Pyrrolidin-1-yl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 3 and a pyrrolidine ring attached via a nitrogen atom at position 2. Pyrrolidine-pyridine hybrids are often explored for their bioactivity, particularly as kinase inhibitors or intermediates in drug development .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5,12H,1-2,6-7H2 |
InChI Key |
HFNVCNKPIFBWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(Pyrrolidin-1-yl)pyridin-3-ol, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Position Effects: 2-Aminopyridin-3-ol (CAS 16867-03-1) shares the pyridin-3-ol backbone but replaces the pyrrolidine group with an -NH₂. This substitution reduces steric bulk but may increase reactivity and toxicity . 2-(2-Hydroxyethoxy)pyridin-3-ol introduces a hydrophilic chain at position 2, enhancing solubility compared to the hydrophobic pyrrolidine group in the target compound .
Bioactivity and Applications :
- Pyrrolidine-containing analogs, such as those in and , demonstrate potent kinase inhibition, suggesting that this compound could serve as a scaffold for anticancer agents .
- Fluorinated derivatives (e.g., ) highlight the role of halogen atoms in improving metabolic stability and target binding .
Synthetic Relevance :
- Methods for attaching pyrrolidine rings to aromatic systems (e.g., via carbamate intermediates in ) may apply to synthesizing this compound .
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